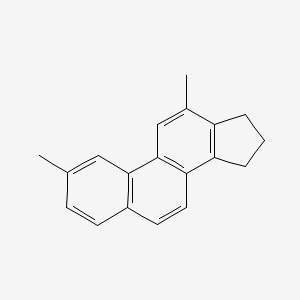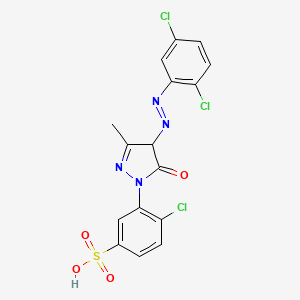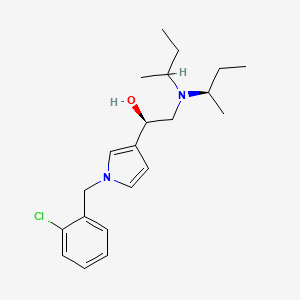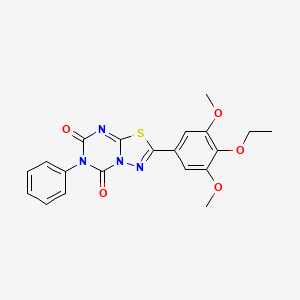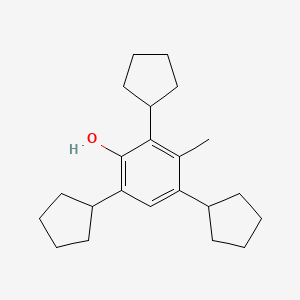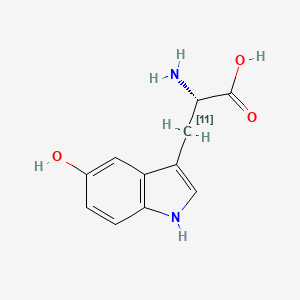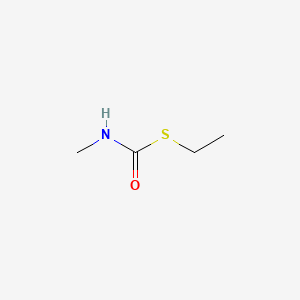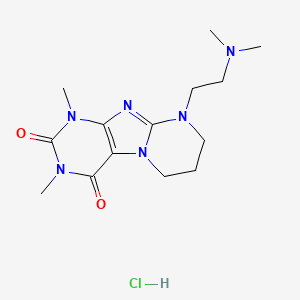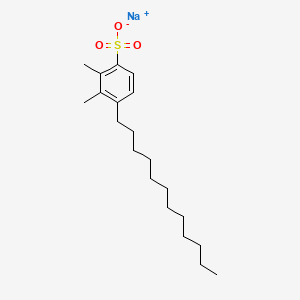
Benzenesulfonic acid, dodecyldimethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is a surfactant widely used in various industrial and household applications. It is known for its excellent detergent and emulsifying properties, making it a key ingredient in many cleaning products. The compound is characterized by its chemical formula C20H34O3S.Na and a molecular weight of 377.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation of dodecylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, dodecyldimethyl-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in practical applications.
Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Sulfur Trioxide (SO3): Used in the sulfonation process.
Sodium Hydroxide (NaOH): Used for neutralization to form the sodium salt.
Phosphorus Pentachloride (PCl5): Can be used to convert the sulfonic acid group to sulfonyl chloride.
Major Products Formed
Sulfonamides: Formed through the reaction with amines.
Sulfonyl Chlorides: Formed through the reaction with phosphorus pentachloride.
Scientific Research Applications
Benzenesulfonic acid, dodecyldimethyl-, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of benzenesulfonic acid, dodecyldimethyl-, sodium salt is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain with non-polar substances and the hydrophilic sulfonate group with water, facilitating the emulsification and solubilization of oils and fats .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, dodecyl-, sodium salt
- Benzenesulfonic acid, decyl-, sodium salt
- Benzenesulfonic acid, 4-dodecyl-, sodium salt
Uniqueness
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is unique due to its specific molecular structure, which provides superior detergent and emulsifying properties compared to other similar compounds. Its dodecyldimethyl group enhances its ability to interact with both hydrophobic and hydrophilic substances, making it highly effective in a wide range of applications .
Properties
CAS No. |
63428-97-7 |
|---|---|
Molecular Formula |
C20H33NaO3S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium;4-dodecyl-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20(24(21,22)23)18(3)17(19)2;/h15-16H,4-14H2,1-3H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
TZGWRTOSBWDHPO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


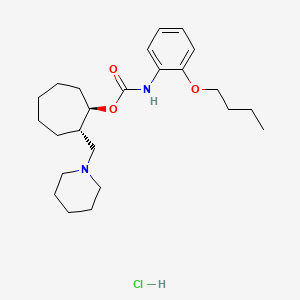
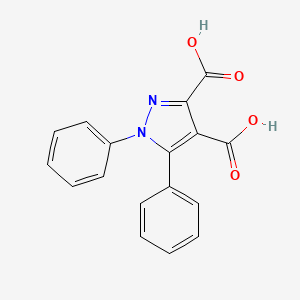
![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)

